molecular formula C22H27N3O3S B2663750 {[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate CAS No. 1197603-73-8

{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B2663750
CAS No.: 1197603-73-8
M. Wt: 413.54
InChI Key: NVOCCFMVSDRUOW-UHFFFAOYSA-N
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Description

{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Final Coupling: The final step involves coupling the {[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl group with the pyrimidine derivative, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, {[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with biological targets in a way that could be beneficial for treating certain diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate
  • {[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(ethylsulfanyl)pyrimidine-5-carboxylate

Uniqueness

The unique combination of the ethylphenyl, cyclopropyl, and methylsulfanyl groups in {[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate distinguishes it from similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-[1-(4-ethylphenyl)ethylamino]-2-oxoethyl] 2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-5-15-6-8-16(9-7-15)13(2)23-18(26)12-28-22(27)19-14(3)24-20(17-10-11-17)25-21(19)29-4/h6-9,13,17H,5,10-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOCCFMVSDRUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(N=C(N=C2SC)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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